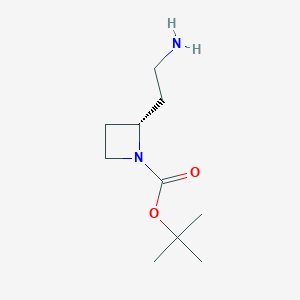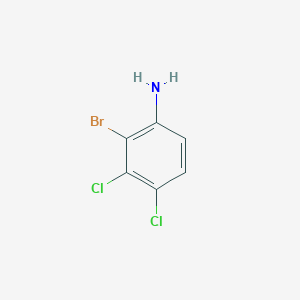
t-Butyl (S)-2-(2-aminoethyl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
T-Butyl (S)-2-(2-aminoethyl)azetidine-1-carboxylate, which is abbreviated as TBAA, is an important synthetic intermediate in the pharmaceutical industry. It is a versatile compound that is used in the synthesis of various drugs and other compounds. TBAA is a colorless, odorless, and highly volatile liquid that is soluble in both water and organic solvents. TBAA is a derivative of azetidine, a heterocyclic compound that is found in many natural products. TBAA is an important intermediate in the synthesis of various drugs and other compounds.
科学的研究の応用
TBAA has been extensively studied for its potential applications in the pharmaceutical industry. It has been used in the synthesis of various drugs, including anticancer drugs, antibiotics, and anti-inflammatory drugs. TBAA has also been used in the synthesis of peptides, peptidomimetics, and other small molecules. In addition, TBAA has been used in the synthesis of various nucleoside analogs and polymers.
作用機序
TBAA acts as a nucleophilic reagent in various synthetic reactions. It is capable of reacting with a variety of electrophiles, including aldehydes, ketones, and carboxylic acids. TBAA can also react with alkyl halides to form a variety of products, such as amines and alcohols.
Biochemical and Physiological Effects
TBAA has been studied for its potential biochemical and physiological effects. It has been found to have a wide range of effects on the body, including the modulation of cell signaling pathways and the inhibition of enzymes. TBAA has also been found to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
TBAA is an ideal reagent for laboratory experiments due to its low cost and high purity. Additionally, TBAA is highly volatile and can be easily removed from reaction mixtures. However, TBAA is a highly reactive compound and must be handled with care, as it can react with air and moisture.
将来の方向性
TBAA has a wide range of potential applications in the pharmaceutical industry. In the future, TBAA could be used to synthesize a variety of drugs and other compounds. Additionally, TBAA could be used to develop novel peptides, peptidomimetics, and other small molecules. TBAA could also be used to synthesize novel nucleoside analogs and polymers. Finally, TBAA could be used to study the biochemical and physiological effects of various drugs and compounds.
合成法
TBAA can be synthesized by several methods, including the reaction of ethyl azide and ethyl 2-aminoethyl carboxylate in the presence of a base. The reaction is typically carried out in anhydrous conditions and yields a product that is >98% pure. TBAA can also be synthesized from ethyl azide and ethyl 2-aminoethyl carboxylate in the presence of a tertiary amine catalyst.
特性
IUPAC Name |
tert-butyl (2S)-2-(2-aminoethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-8(12)4-6-11/h8H,4-7,11H2,1-3H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJAQTONQACTCR-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B6306653.png)
![t-Butyl N-{2-[4-methoxy-3-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate](/img/structure/B6306660.png)
![t-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate](/img/structure/B6306665.png)
![2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester](/img/structure/B6306668.png)

![Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate](/img/structure/B6306691.png)


![t-Butyl N-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B6306718.png)




![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline](/img/structure/B6306764.png)